Neopentyl glycol dibenzoate chemical and physical properties
Neopentyl glycol dibenzoate chemical and physical properties
An In-depth Technical Guide to Neopentyl Glycol Dibenzoate: Chemical and Physical Properties
Introduction
Neopentyl Glycol Dibenzoate (CAS No. 4196-89-8) is a non-phthalate benzoate ester recognized for its versatility as a plasticizer.[1][2] Its unique molecular structure, derived from neopentyl glycol and benzoic acid, imparts a range of desirable properties including excellent thermal and UV stability, and broad compatibility with various polymers.[3] This combination makes it a critical component in a multitude of industrial applications, such as adhesives, coatings, and polymer compounding.[4][5] This guide provides a comprehensive overview of its core chemical and physical properties, experimental protocols for their determination, and key safety information for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of Neopentyl Glycol Dibenzoate are summarized below. It is typically a white to off-white crystalline solid or powder at ambient temperatures.[6][7]
Identifiers and Molecular Data
| Property | Value | Source |
| IUPAC Name | (3-benzoyloxy-2,2-dimethylpropyl) benzoate | [8] |
| Synonyms | 2,2-Dimethyl-1,3-propanediol dibenzoate, NPG Dibenzoate | [6][8][9] |
| CAS Number | 4196-89-8 | [6][7][8][10] |
| EC Number | 224-081-9 | [4][6][9] |
| Molecular Formula | C₁₉H₂₀O₄ | [8][9][10] |
| Molecular Weight | 312.36 g/mol | [10] |
| SMILES | CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | [8] |
Physical Properties
| Property | Value | Conditions | Source |
| Appearance | White to off-white powder or crystal | 20°C | [6][11] |
| Melting Point | 45 - 52 °C | [4][6][9][10] | |
| Boiling Point | >300 °C | at 760 mmHg | [7] |
| 436.2 °C | at 760 mmHg | [1][9] | |
| 271 °C | at 40 mmHg | [6][10] | |
| Density | 1.133 g/cm³ | [9][10][12] | |
| 1.246 g/cm³ | 20°C | [7] | |
| Flash Point | 215.8 °C | [1][9][10] | |
| Vapor Pressure | 0.003 Pa | 25°C | [7] |
| 8.22E-08 mmHg | 25°C | [9][10] | |
| Refractive Index | 1.55 | [9][10] |
Solubility
| Solvent | Solubility | Temperature | Source |
| Water | 1.16 mg/L | 20°C | [10][11] |
| Slightly soluble | [7] | ||
| Methanol | Soluble | [6][10][11] | |
| Organic Solvents | Superb solubility in a wide array | [3] |
Experimental Protocols
This section outlines the general methodologies for the synthesis of Neopentyl Glycol Dibenzoate and the determination of its key properties.
Synthesis Protocol: Esterification
The industrial synthesis of Neopentyl Glycol Dibenzoate is typically achieved through an esterification reaction.[3]
-
Objective: To synthesize Neopentyl Glycol Dibenzoate from neopentyl glycol and a benzoic acid derivative.
-
Reactants:
-
General Procedure:
-
Neopentyl glycol is charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser set up for water removal (e.g., a Dean-Stark apparatus).
-
A stoichiometric excess of benzoic acid (or benzoyl chloride) is added to the reactor.[13] An acid catalyst, such as p-toluenesulfonic acid, may be used if reacting with benzoic acid.
-
The mixture is heated under controlled conditions to initiate the esterification reaction. The water produced as a byproduct is continuously removed to drive the reaction to completion.
-
The reaction progress is monitored by measuring a property such as the acid value of the mixture.
-
Once the reaction is complete, the crude product is purified. This may involve neutralization of the catalyst, washing to remove unreacted starting materials, and distillation under reduced pressure to isolate the high-purity Neopentyl Glycol Dibenzoate.[15]
-
The final product is a white solid, which can be flaked or powdered for commercial use.
-
Purity Determination: Gas Chromatography (GC)
-
Objective: To determine the purity of the Neopentyl Glycol Dibenzoate sample.
-
Methodology: Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.[6][16]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetone or methanol).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Components of the sample separate based on their boiling points and affinity for the stationary phase.
-
Detection: A detector (e.g., Flame Ionization Detector - FID) at the column outlet measures the quantity of each separated component.
-
Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of the main peak relative to the total area of all peaks is used to calculate the purity, typically expressed as a percentage.[17]
-
Moisture Content: Karl Fischer (KF) Titration
-
Objective: To quantify the amount of water present in the sample.
-
Methodology: This is a highly specific and precise method for determining water content.[17]
-
Sample Preparation: A known weight of the Neopentyl Glycol Dibenzoate solid is dissolved in a suitable anhydrous solvent (e.g., anhydrous methanol).
-
Titration: The sample solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically.
-
Calculation: The amount of KF reagent consumed is used to calculate the mass of water in the original sample, reported as a percentage (%).[17]
-
Acidity Determination: Acidimetric Titration
-
Objective: To measure the amount of residual acidic impurities, typically unreacted benzoic acid.
-
Methodology: This method involves neutralizing the acidic components with a standardized base.[17]
-
Sample Preparation: A known weight of the sample is dissolved in a suitable solvent mixture (e.g., ethanol/water).
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a pH indicator (e.g., phenolphthalein) or a pH meter to detect the endpoint.
-
Calculation: The volume of titrant required to reach the equivalence point is used to calculate the acidity, which is typically expressed as the "Acid Value" or as a percentage of benzoic acid.[17]
-
Logical Workflow and Properties Diagram
The following diagram illustrates the synthesis pathway of Neopentyl Glycol Dibenzoate from its precursors and its relationship to its core properties and primary applications.
Caption: Synthesis workflow and property relationships of Neopentyl Glycol Dibenzoate.
Safety and Handling
Neopentyl Glycol Dibenzoate is generally considered to have a low hazard profile.[2][8]
-
GHS Classification: The substance is not classified as hazardous according to the majority of notifications to the ECHA C&L Inventory.[8] However, some safety data sheets indicate it may be irritating to the eyes and skin.[5]
-
Handling: Standard laboratory personal protective equipment should be worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][7] Work should be conducted in a well-ventilated area.[7]
-
Storage: The material should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5][10][12]
-
Fire Hazards: Fine dust clouds may form explosive mixtures with air. Avoid heat, open flames, and other ignition sources.[7] Suitable extinguishing media include carbon dioxide, dry chemical powder, or foam.[5]
Applications
The favorable properties of Neopentyl Glycol Dibenzoate lead to its use in several fields:
-
Plasticizer: It is a primary plasticizer for PVC, adhesives, and acrylic coatings, where it improves flexibility and processing properties.[1][7]
-
Coatings: In acrylic-based coatings, it provides excellent ultraviolet light stability.[17][18]
-
Polymer Additive: It is used as a processing and extrusion aid in polymers like polycarbonate (PC) and polypropylene (PP).[4][5] It can also act as a nucleating agent in thermoplastic polyesters (e.g., PET) to aid crystal growth.[5][17]
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